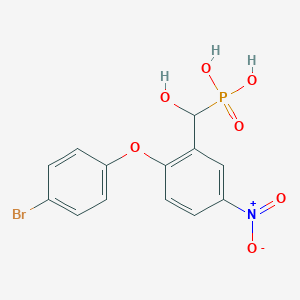
((2-(4-Bromophenoxy)-5-nitrophenyl)(hydroxy)methyl)phosphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-(4-溴苯氧基)-5-硝基苯基)(羟基)甲基)膦酸是一种有机化合物,包含一个溴苯氧基基团、一个硝基苯基基团和一个膦酸基团。
准备方法
合成路线和反应条件
常见的合成路线可能涉及亲核芳香取代反应、亲电芳香取代反应和金属催化的交叉偶联反应 .
工业生产方法
这种化合物的工业生产方法很可能涉及大规模化学合成技术,优化反应条件以最大限度地提高产量和纯度。这可能包括使用连续流动反应器和先进的纯化方法,例如结晶和色谱法。
化学反应分析
反应类型
((2-(4-溴苯氧基)-5-硝基苯基)(羟基)甲基)膦酸可以发生各种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化态。
还原: 还原反应可以将硝基转化为胺基。
取代: 在亲核芳香取代反应中,溴原子可以被其他亲核试剂取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用氢气和钯催化剂或硼氢化钠等还原剂。
取代: 亲核试剂如氢氧根离子或胺可以在取代反应中使用。
主要产物
这些反应形成的主要产物取决于所用条件和试剂。例如,硝基的还原将产生胺衍生物,而溴原子的取代可能导致各种取代的苯氧基衍生物。
科学研究应用
((2-(4-溴苯氧基)-5-硝基苯基)(羟基)甲基)膦酸在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的合成砌块。
医药: 研究其在药物开发中的潜在用途,特别是在靶向特定分子通路方面。
作用机制
((2-(4-溴苯氧基)-5-硝基苯基)(羟基)甲基)膦酸的作用机制涉及其与特定分子靶标的相互作用。溴苯氧基和硝基苯基基团可以与蛋白质和酶相互作用,可能抑制它们的活性。 膦酸基团可以与金属离子形成牢固的键,使其在螯合治疗和其他应用中很有用 .
相似化合物的比较
类似化合物
2-(4-溴苯氧基)乙醇: 结构相似,但缺少硝基苯基和膦酸基团.
4-溴苯氧基乙酸: 包含一个溴苯氧基基团,但不同之处在于存在一个乙酸基团而不是膦酸基团.
独特性
((2-(4-溴苯氧基)-5-硝基苯基)(羟基)甲基)膦酸的独特性在于其官能团的组合,赋予其独特的化学反应性和潜在应用。硝基苯基基团和膦酸基团的存在,使其能够与生物分子和金属离子发生多种相互作用,使其成为各种研究和工业领域的多功能化合物。
属性
分子式 |
C13H11BrNO7P |
|---|---|
分子量 |
404.11 g/mol |
IUPAC 名称 |
[[2-(4-bromophenoxy)-5-nitrophenyl]-hydroxymethyl]phosphonic acid |
InChI |
InChI=1S/C13H11BrNO7P/c14-8-1-4-10(5-2-8)22-12-6-3-9(15(17)18)7-11(12)13(16)23(19,20)21/h1-7,13,16H,(H2,19,20,21) |
InChI 键 |
JJKCSZKQYMYARX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(O)P(=O)(O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


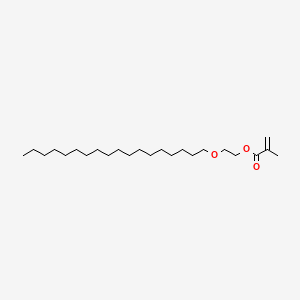
![[18-[8-Chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B12299027.png)

![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)
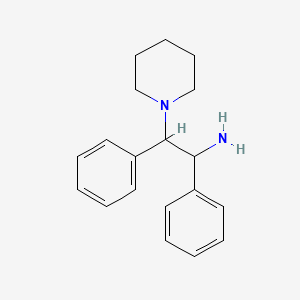
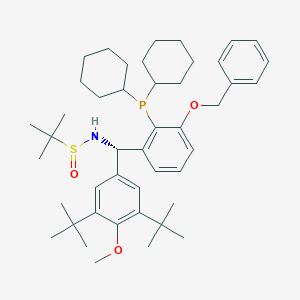
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)
![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)

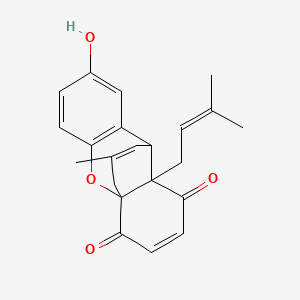
![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
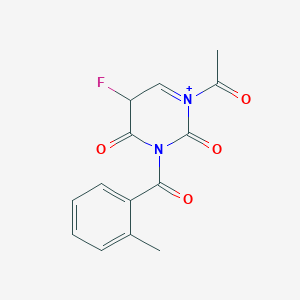
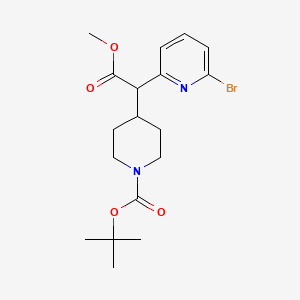
![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)
